Compound Description: This compound, denoted as (S,S)-11 in the source paper, was synthesized and studied using 2D proton NMR. The research focused on understanding the conformational behavior of the proline peptide bond within the molecule. []
Relevance: This compound shares a similar core structure with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, particularly the presence of a dihydrobenzopyran/benzoxazine moiety and a carboxylate group. The key difference lies in the substitution pattern and the presence of a pyrrolidine ring instead of a tert-butoxycarbonyl amino group in (S,S)-11. []
Compound Description: Similar to the previous compound, this molecule, referred to as (S,S)-9, was also part of the 2D proton NMR study investigating the conformation of the proline peptide bond. []
Relevance: This compound exhibits a high degree of structural similarity to 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. It features a comparable dihydrobenzopyran/benzoxazine core structure and a carboxylate group. The variations are mainly in the substitution pattern and the presence of a pyrrolidine ring in place of the tert-butoxycarbonyl amino group found in the target compound. []
Compound Description: Identified as (S,S)-3 in the study, this compound represents a derivative of (S,S)-11 where the nitro group is reduced to an amino group and the benzyl ester is hydrolyzed to a carboxylic acid. []
Relevance: This compound exhibits a close structural relationship with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, sharing the core dihydrobenzopyran/benzoxazine moiety and a carboxylic acid group. The main distinctions lie in the substitution pattern and the presence of a pyrrolidine ring in (S,S)-3 instead of the tert-butoxycarbonyl amino group in the target compound. []
Compound Description: Analogous to the previous compound, this molecule, designated as (S,S)-4, is derived from (S,S)-9 by reducing the nitro group to an amino group and hydrolyzing the benzyl ester to a carboxylic acid. []
Relevance: Similar to the other benzoxazinylcarbonyl pyrrolidinecarboxylic acids, this compound maintains a close structural relationship with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, primarily due to the shared dihydrobenzopyran/benzoxazine core structure and the carboxylic acid functionality. The differences are mainly in the specific substitution pattern and the presence of a pyrrolidine ring replacing the tert-butoxycarbonyl amino group of the target compound. []
Benzyl (2R)-1-[[(2S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate and Benzyl (2R)-1-[[(2S)-2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate
Compound Description: These compounds, (R,S)-11 and (R,S)-9, are diastereomers of (S,S)-11 and (S,S)-9, respectively, featuring an opposite stereochemistry at the pyrrolidine ring. They exhibited different conformational behavior compared to their (S,S) counterparts. []
Relevance: As diastereomers, they share the same core structure with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, including the dihydrobenzopyran/benzoxazine moiety and the carboxylate group. The differences lie in the stereochemistry at one chiral center, the substitution pattern, and the presence of a pyrrolidine ring instead of a tert-butoxycarbonyl amino group. []
(2R)-1-[[(2S)-6-Amino-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylic acid and (2R)-1-[[(2S)-7-Amino-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylic acid
Compound Description: Designated as (R,S)-3 and (R,S)-4, these compounds represent the corresponding amino acid derivatives of (R,S)-11 and (R,S)-9, respectively. []
Relevance: As diastereomers of their (S,S) counterparts, these compounds are structurally related to 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. The shared features include the dihydrobenzopyran/benzoxazine core, the carboxylic acid functionality, and the overall connectivity of the molecule. The main distinctions are the opposite stereochemistry at a specific chiral center, the variation in the substituents, and the presence of a pyrrolidine ring instead of a tert-butoxycarbonyl amino group. []
Compound Description: This refers to a class of compounds used as molecular tools for the design of peptidomimetics, specifically fibrinogen receptor antagonists. []
Relevance: These templates share a similar core structure with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, featuring a dihydrobenzoxazine moiety linked to a proline group via a carbonyl bridge. The main differences lie in the specific substitution pattern on the benzoxazine ring and the absence of a tert-butoxycarbonyl group in the templates. The shared structural features highlight the potential for designing peptidomimetics based on the core scaffold of 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. []
Compound Description: This compound (compound 1 in the paper) is a selective matrix metalloproteinase 13 (MMP-13) inhibitor with potential for intra-articular treatment of osteoarthritis. It exhibits long joint durability, effective cartilage penetration, minimal systemic exposure, and notable efficacy. []
Relevance: While this compound possesses a more complex structure, it shares the 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine moiety with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. This shared substructure suggests that modifications around the dihydrobenzopyran/benzoxazine core can lead to diverse biological activities. []
Compound Description: This compound acts as an allosteric HIV-1 integrase inhibitor (ALLINI), belonging to a new class of potential antiretroviral therapies with a unique mechanism of action and drug resistance profile. It selectively promotes higher-order multimerization of inactive integrase. []
Relevance: This compound incorporates the 3,4-dihydro-2H-1-benzopyran moiety found in 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, highlighting the significance of this structural element in developing biologically active compounds, particularly in the context of integrase inhibitors. []
Compound Description: This compound is an allosteric HIV-1 integrase inhibitor (ALLINI), similar in structure and function to compound 6l. []
Relevance: This compound also incorporates the 3,4-dihydro-2H-1-benzopyran moiety found in 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, further emphasizing the importance of this structural motif in developing effective integrase inhibitors. []
Compound Description: This compound is an allosteric HIV-1 integrase inhibitor (ALLINI). It forms a complex with the HIV-1 integrase catalytic core domain, inhibiting its activity. []
Relevance: Similar to the previous two compounds, this ALLINI includes the 3,4-dihydro-2H-1-benzopyran unit also present in 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. This recurring presence further strengthens the association of the dihydrobenzopyran scaffold with the development of allosteric HIV-1 integrase inhibitors. []
Compound Description: This compound is a leukotriene B4 (LTB4) receptor antagonist. It effectively attenuated the influx of neutrophils and the associated LTB4 biosynthesis in a zymosan-induced mouse peritoneal inflammation model. []
Relevance: SC-41930 shares a similar core structure with 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, particularly the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid moiety. This structural similarity suggests a potential link between this core structure and anti-inflammatory activity, specifically through LTB4 receptor antagonism. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.